![molecular formula C17H20N4O2S B2554530 3-methyl-7-(4-methylbenzyl)-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 303970-17-4](/img/structure/B2554530.png)
3-methyl-7-(4-methylbenzyl)-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
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Description
3-methyl-7-(4-methylbenzyl)-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Purine derivatives, such as the one mentioned, are synthesized through various chemical reactions, focusing on their structure-activity relationships. For instance, studies have shown the synthesis of purine dione derivatives with potential inhibitory activities against specific enzymes or receptors, like dipeptidyl peptidase IV (DPP-IV) inhibitors, which are significant in diabetes treatment (Mo et al., 2015). These compounds are characterized using techniques like NMR and ESI MS to elucidate their structures.
Biological Activity and Applications
- The biological activities of purine derivatives are often associated with their potential as therapeutic agents. The modifications in the purine structure, such as methylation or the introduction of alkyl or aryl groups, significantly affect their biological functions. For example, certain purine derivatives have been evaluated for their leishmanicidal and cytotoxic activities, providing a basis for developing new therapeutic agents for treating diseases like Leishmaniasis (de Souza et al., 2021).
Methodological Approaches
- The synthesis of such complex molecules often requires protective groups and specific reaction conditions to achieve the desired substitutions without affecting sensitive functional groups. For instance, the use of thietanyl protection has been described for the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, demonstrating the intricacies involved in purine chemistry (Khaliullin & Shabalina, 2020).
properties
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-propan-2-ylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-10(2)24-17-18-14-13(15(22)19-16(23)20(14)4)21(17)9-12-7-5-11(3)6-8-12/h5-8,10H,9H2,1-4H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYPXPSTKRLJRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SC(C)C)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-(4-methylbenzyl)-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione |
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